molecular formula C15H13ClN2O B3841300 N'-(2-chlorobenzylidene)-2-phenylacetohydrazide

N'-(2-chlorobenzylidene)-2-phenylacetohydrazide

Cat. No. B3841300
M. Wt: 272.73 g/mol
InChI Key: MVDMOGDXAHTQEU-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-chlorobenzylidene)-2-phenylacetohydrazide, commonly known as Chloramphenicol Schiff base, is a synthetic compound that has been widely used in scientific research. It is a Schiff base derivative of Chloramphenicol, which is an antibiotic used in the treatment of bacterial infections. Chloramphenicol Schiff base has been found to have a broad range of biological activities, making it a valuable tool in various areas of research.

Mechanism of Action

The mechanism of action of Chloramphenicol Schiff base is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and proteins. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Chloramphenicol Schiff base has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of various bacterial and fungal strains, and modulate the immune system. It has also been found to have a neuroprotective effect, making it a potential therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Chloramphenicol Schiff base has several advantages for use in lab experiments. It is relatively easy to synthesize and has a long shelf life. It also has a broad range of biological activities, making it a valuable tool in various areas of research. However, it is important to note that Chloramphenicol Schiff base has some limitations. It can be toxic at high concentrations and may exhibit nonspecific effects, which can complicate data interpretation.

Future Directions

There are several potential future directions for research involving Chloramphenicol Schiff base. One area of interest is the development of more potent and selective derivatives of Chloramphenicol Schiff base with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of Chloramphenicol Schiff base and its derivatives. Additionally, there is potential for the use of Chloramphenicol Schiff base in the development of novel therapeutics for various diseases, including cancer and neurodegenerative disorders.
In conclusion, Chloramphenicol Schiff base is a valuable compound for scientific research due to its diverse biological activities and potential therapeutic applications. While there are limitations to its use, it remains an important tool in various areas of research, and there is significant potential for future developments in this field.

Scientific Research Applications

Chloramphenicol Schiff base has been extensively used in scientific research due to its diverse biological activities. It has been found to possess antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. It has also been shown to have a significant effect on the immune system, making it a valuable tool in immunological research.

properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c16-14-9-5-4-8-13(14)11-17-18-15(19)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,18,19)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDMOGDXAHTQEU-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-chlorobenzylidene)-2-phenylacetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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